molecular formula C14H14ClNO3S B5510210 4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide

Cat. No.: B5510210
M. Wt: 311.8 g/mol
InChI Key: PFYBFFBATJZYNJ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a chloro group, a hydroxy group, and two methyl groups attached to the phenyl ring

Scientific Research Applications

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,3-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to elevated temperatures.

Major Products Formed

    Substitution: Formation of various substituted benzenesulfonamides.

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines from nitro derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a role in regulating pH in tumor cells, and its inhibition can disrupt the tumor microenvironment, leading to reduced tumor growth . The compound binds to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide: Similar structure but lacks the hydroxy group.

    4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but lacks the dimethyl groups.

Uniqueness

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide is unique due to the presence of both hydroxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its selectivity and potency as an enzyme inhibitor compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-9-10(2)14(17)8-7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYBFFBATJZYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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